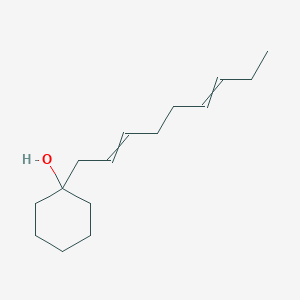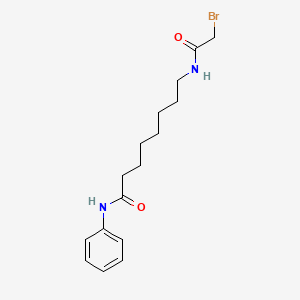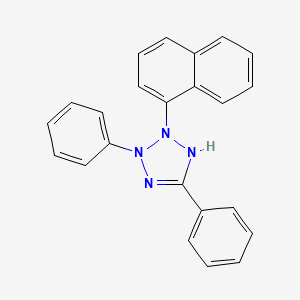
2,2'-Methylenebis(4-propylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(4-propylphenol) is an organic compound belonging to the class of phenols It is characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group substituted with a propyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-propylphenol) typically involves the condensation of 4-propylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds via the formation of a methylene bridge between the two phenolic groups. Commonly used catalysts for this reaction include hydrochloric acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Methylenebis(4-propylphenol) follows a similar synthetic route but on a larger scale. The process involves the continuous addition of formaldehyde to a solution of 4-propylphenol in the presence of a catalyst. The reaction mixture is then heated to promote the formation of the methylene bridge. The product is subsequently purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(4-propylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinones.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrated, sulfonated, or halogenated derivatives of 2,2’-Methylenebis(4-propylphenol)
Scientific Research Applications
2,2’-Methylenebis(4-propylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(4-propylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This property is particularly important in biological systems, where oxidative stress can lead to cellular damage. The compound’s ability to undergo electrophilic aromatic substitution also makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure but with tert-butyl and methyl groups instead of propyl groups.
2,2’-Methylenebis(6-methoxy-4-propylphenol): Contains methoxy groups in addition to the propyl groups.
2,4-Di-tert-butylphenol: Lacks the methylene bridge but has tert-butyl groups at the 2 and 4 positions.
Uniqueness
2,2’-Methylenebis(4-propylphenol) is unique due to its specific substitution pattern and the presence of a methylene bridge connecting the two phenolic groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
677274-19-0 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-propylphenyl)methyl]-4-propylphenol |
InChI |
InChI=1S/C19H24O2/c1-3-5-14-7-9-18(20)16(11-14)13-17-12-15(6-4-2)8-10-19(17)21/h7-12,20-21H,3-6,13H2,1-2H3 |
InChI Key |
LOIMAANEWYFHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)





![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)



